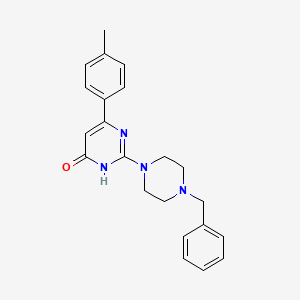![molecular formula C14H23N3O2 B6087674 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6087674.png)
5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione, also known as DMAMCL, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of cyclohexanedione derivatives and has been found to exhibit a range of biological activities.
Scientific Research Applications
5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties. 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins. 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in signal transduction pathways.
Biochemical and Physiological Effects:
5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione has also been found to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis. Additionally, 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione has been found to have anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione has also been found to exhibit low toxicity and has a favorable pharmacokinetic profile. However, there are also some limitations to the use of 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its pharmacological properties.
Future Directions
There are several future directions for the study of 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione. One potential area of research is the development of new derivatives with improved biological activity and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione and its potential targets in cancer cells. Additionally, the potential applications of 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione in the treatment of neurodegenerative disorders warrant further investigation. Finally, the development of new methods for the synthesis and purification of 5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-methylpiperazine with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a suitable catalyst. The resulting intermediate is then treated with an aldehyde to obtain the final product. The purity of the compound can be enhanced through recrystallization and purification techniques.
properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2)8-12(18)11(13(19)9-14)10-15-17-6-4-16(3)5-7-17/h10,18H,4-9H2,1-3H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEAFRAYKPLFKM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NN2CCN(CC2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)/C=N/N2CCN(CC2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6087592.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B6087620.png)

![1-methyl-4-(2-phenyl-1,3-thiazol-4-yl)-3-pyridin-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087635.png)
![N-(2-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087638.png)
![1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
![1-(3-phenylpropyl)-4-({[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B6087651.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B6087655.png)
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087656.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6087660.png)
![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B6087672.png)
![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6087676.png)